molecular formula C28H26N2O6 B606446 L-Tyrosine, N-(3-(2-furanyl)-1-oxo-2-propenyl)-O-(2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)- CAS No. 870095-15-1

L-Tyrosine, N-(3-(2-furanyl)-1-oxo-2-propenyl)-O-(2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-

Cat. No.: B606446
CAS No.: 870095-15-1
M. Wt: 486.52
InChI Key: YHBKSRJCMFFFMB-AAJFVQQISA-N
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Description

C-333H is a novel PPARalpha/gamma dual agonist.

Scientific Research Applications

Novel Series of Antihyperglycemic and Antihyperlipidemic Agents

A groundbreaking discovery in the field of diabetes management was made with the identification of a novel series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives. These compounds act as potent, selective PPARgamma agonists, showing remarkable antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes. Notably, these analogues are synthesized from L-tyrosine and exhibit increased potency compared to existing antidiabetic drugs, potentially offering superior clinical efficacy (Henke et al., 1998).

Copper(II) Complexes as Models of Galactose Oxidase

L-Tyrosine derivatives have also been utilized in the preparation of copper(II) complexes, serving as models for galactose oxidase. These complexes, synthesized from structurally constrained ethyl (2S)-3-(4-hydroxyphenyl)-2-{[(3S)-3-(imidazole-4-yl)-methyl]-2-oxo-piperazine-1-yl}propionate, were characterized by various methods, including UV-visible-NIR, CD, and ESR spectra, highlighting their mononuclear square-pyramidal structures (Yamato et al., 2000).

Synthesis of Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl) Propionate

L-Tyrosine Alkyl Esters as Prodrugs

L-Tyrosine alkyl esters have been identified as promising prodrugs for L-tyrosine. A study focusing on the crystal structure of L-tyrosine methyl ester compared to L-tyrosine and its other esters, highlighted their stability and suitability as prodrugs. This research paves the way for better drug delivery systems leveraging the properties of these compounds (Nicolaï et al., 2011).

Development of Potent PPARγ Agonists

The synthesis of (2S)-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid from N-Cbz-L-tyrosine methyl ester is another significant milestone. This synthesis was part of the development of potent PPARγ agonists, crucial for diabetes treatment (Reynolds & Hermitage, 2001).

Tyrosine-Derived Polymers for Drug Delivery

L-Tyrosine has been used to generate important building blocks for biodegradable polymers. These polymers, such as tyrosine-derived polycarbonates and polyarylates, have been extensively researched for their applications in drug delivery, demonstrating impressive potential for medical applications (Bourke & Kohn, 2003).

Synthesis of L-tyrosine Derivatives with Benzoxazole

The synthesis of L-tyrosine derivatives with benzoxazole represents another area of research, highlighting the chemical versatility of L-tyrosine. These derivatives have potential applications in various fields, including pharmacology (Ren Zhi-yao, 2008).

Properties

CAS No.

870095-15-1

Molecular Formula

C28H26N2O6

Molecular Weight

486.52

IUPAC Name

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid

InChI

InChI=1S/C28H26N2O6/c1-19-24(30-27(36-19)21-6-3-2-4-7-21)15-17-35-23-11-9-20(10-12-23)18-25(28(32)33)29-26(31)14-13-22-8-5-16-34-22/h2-14,16,25H,15,17-18H2,1H3,(H,29,31)(H,32,33)/b14-13+/t25-/m0/s1

InChI Key

YHBKSRJCMFFFMB-AAJFVQQISA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC(=O)C=CC4=CC=CO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C-333H;  C 333H;  C333H; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Tyrosine, N-(3-(2-furanyl)-1-oxo-2-propenyl)-O-(2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-
Reactant of Route 2
L-Tyrosine, N-(3-(2-furanyl)-1-oxo-2-propenyl)-O-(2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-
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L-Tyrosine, N-(3-(2-furanyl)-1-oxo-2-propenyl)-O-(2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-
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L-Tyrosine, N-(3-(2-furanyl)-1-oxo-2-propenyl)-O-(2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-
Reactant of Route 5
L-Tyrosine, N-(3-(2-furanyl)-1-oxo-2-propenyl)-O-(2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-
Reactant of Route 6
L-Tyrosine, N-(3-(2-furanyl)-1-oxo-2-propenyl)-O-(2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-

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